molecular formula C13H15NO4 B14835847 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid

Cat. No.: B14835847
M. Wt: 249.26 g/mol
InChI Key: LZSNDPOOSPAJCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropane derivative with an appropriate reagent.

    Introduction of the dimethylcarbamoyl group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under suitable conditions.

    Formation of the benzoic acid core:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:

    3-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, leading to different chemical and biological properties.

    5-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, resulting in different reactivity and applications.

    Cyclopropoxybenzoic acids: Various derivatives with different substituents on the benzoic acid core, leading to a range of properties and uses.

The uniqueness of this compound lies in the combination of the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-cyclopropyloxy-5-(dimethylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H15NO4/c1-14(2)12(15)8-5-9(13(16)17)7-11(6-8)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,16,17)

InChI Key

LZSNDPOOSPAJCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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